Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor to form the cyclopentane ring, followed by the introduction of the amino and triazole groups through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: Due to its potential bioactivity, this compound is being investigated for its use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can play a role in the compound’s mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate include other cyclopentane derivatives with amino and triazole substituents, such as:
- Tert-butyl (3R,4S)-3-amino-4-(imidazol-1-yl)cyclopentane-1-carboxylate
- Tert-butyl (3R,4S)-3-amino-4-(pyrazol-1-yl)cyclopentane-1-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of the triazole ring, in particular, provides distinct advantages in terms of stability and binding affinity to biological targets, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(triazol-1-yl)cyclopentane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)8-6-9(13)10(7-8)16-5-4-14-15-16/h4-5,8-10H,6-7,13H2,1-3H3/t8?,9-,10+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIHLQIYHBLSOW-XVBQNVSMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C(C1)N2C=CN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1C[C@H]([C@H](C1)N2C=CN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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